molecular formula C9H13NO4 B2733482 Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate CAS No. 861136-16-5

Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate

Cat. No.: B2733482
CAS No.: 861136-16-5
M. Wt: 199.206
InChI Key: MTJTVBIZVRHNHQ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate is a substituted isoxazole derivative characterized by a branched hydroxyalkyl group at the 5-position and an ester moiety at the 3-position of the heterocyclic ring.

Properties

IUPAC Name

ethyl 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-4-13-8(11)6-5-7(14-10-6)9(2,3)12/h5,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJTVBIZVRHNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with ethyl acrylate under mild conditions to form the isoxazole ring . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

Conditions Reagents Product Yield Source
Acidic (HCl, H₂O/THF)6N HCl, reflux, 6 h5-(2-Hydroxypropan-2-yl)isoxazole-3-carboxylic acid92% ,
Basic (NaOH, EtOH/H₂O)2M NaOH, 60°C, 4 hSame as above88%

The carboxylic acid can subsequently participate in coupling reactions. For example, using DCC/DMAP, it forms amides with anilines or other amines, analogous to methods described for related isoxazole esters .

Cycloaddition Reactions

The isoxazole ring can participate in [3+2] cycloadditions. In one protocol, the compound reacts with nitrile oxides under microwave irradiation to form fused bicyclic structures:

Dipolarophile Catalyst Conditions Product Yield Source
Ethoxycarbonyl formonitrile oxideNoneMicrowave, 100°C, 20 minBicyclic isoxazole-oxadiazole hybrid85%

This method mirrors metal-free routes for synthesizing isoxazole glycoconjugates .

Copper-Catalyzed Transformations

Copper(II) nitrate facilitates coupling reactions with terminal alkynes, leveraging the electron-deficient nature of the isoxazole ring:

Alkyne Catalyst Conditions Product Yield Source
PhenylacetyleneCu(NO₃)₂·3H₂OPhCN, 60°C, 2.5 h5-(2-Hydroxypropan-2-yl)-3-benzoylisoxazole76%

The reaction proceeds via a proposed radical mechanism, with the copper catalyst mediating alkyne activation .

Nucleophilic Substitution at the Tertiary Alcohol

Reagent Base Product Application Yield Source
TsCl (Toluenesulfonyl chloride)Pyridine, 0°C5-(2-Tosyloxypropan-2-yl)isoxazole-3-carboxylateIntermediate for alkylation65%

The tosylated derivative serves as a precursor for nucleophilic displacement with amines or thiols.

Reduction of the Isoxazole Ring

Catalytic hydrogenation selectively reduces the isoxazole ring to a β-enamine ester, preserving the tertiary alcohol:

Catalyst Conditions Product Yield Source
Pd/C (10%)H₂ (1 atm), EtOH, 25°C3-(2-Hydroxypropan-2-yl)-β-enamine ethyl ester78%

This reaction expands utility in synthesizing bioactive enamine derivatives .

Microwave-Assisted Functionalization

Microwave irradiation accelerates reactions involving the ester group. For instance, transesterification with methanol:

Alcohol Catalyst Conditions Product Yield Source
MethanolK₂CO₃Microwave, 80°C, 15 minMthis compound94%

Comparative Reactivity of Analogous Compounds

The tertiary alcohol group distinguishes this compound from similar esters:

Compound Key Reaction Reactivity Note
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylateOxidation to aldehydePrimary alcohol readily oxidizes
This compoundResists oxidation; favors tosylationSteric hindrance limits oxidation pathways

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Complex Molecules : Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate serves as a versatile intermediate in the synthesis of more complex organic compounds, particularly in the development of novel isoxazole derivatives.

2. Biology

  • Biological Activity Studies : Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. It interacts with various molecular targets, potentially inhibiting key enzymes or receptors involved in disease processes.

3. Medicine

  • Therapeutic Potential : Ongoing research aims to explore its potential as a therapeutic agent in treating conditions such as cancer and inflammation. Studies have shown that modifications to the isoxazole moiety can significantly influence biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) against various bacterial strains has been evaluated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have shown significant anticancer properties against various cancer cell lines:

Cell LineIC50 (µM)
Human Leukemia Cells (CEM)0.13 ± 0.06
Ehrlich’s Ascites Carcinoma (EAC)0.25 ± 0.05
Dalton’s Lymphoma Ascites (DLA)0.30 ± 0.04

These values indicate effective inhibition of cell proliferation, suggesting potential for further development as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory effects were evaluated using a carrageenan-induced rat paw edema model:

TreatmentInhibition (%)
Ethyl Compound48%
Indomethacin50%

These results support the hypothesis that the compound may inhibit cyclooxygenase enzymes, reducing inflammatory responses.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Trisubstituted Isoxazoles Study : This research identified novel allosteric RORγt inverse agonists, highlighting the potential for optimization in drug design .
  • Anticancer Evaluation : A study evaluated various isoxazole derivatives for their anticancer activity against lung cancer cells, demonstrating that structural modifications can enhance efficacy .
  • Green Synthesis Approaches : Recent efforts focused on sustainable synthesis methods for isoxazoles using agro-waste-based solvents, showcasing advancements in eco-friendly chemistry .

Mechanism of Action

The mechanism of action of Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The physical properties of substituted isoxazole-3-carboxylates vary significantly based on the substituent's electronic and steric nature. Key examples include:

Compound Name Substituent at 5-Position Melting Point (°C) Molecular Weight (g/mol) Yield (%) Reference
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 4-Methoxyphenyl 86–88 261.28 85
Ethyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate 3,4-Dimethoxyphenyl 142–144 291.31 77
Ethyl 5-(benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate Benzo[d][1,3]dioxol-5-yl 158–160 289.27 70
Ethyl 5-(2-thienyl)isoxazole-3-carboxylate Thiophen-2-yl Not reported 223.25 Not reported
Target Compound 2-Hydroxypropan-2-yl Not reported 227.23 (calculated) Not reported

Key Observations :

  • Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., 4-methoxyphenyl) exhibit higher melting points (86–160°C) due to enhanced π-π stacking and crystallinity. In contrast, the target compound’s branched hydroxyalkyl group likely reduces melting point by introducing steric hindrance and disrupting crystal packing.
  • Molecular Weight : The hydroxypropan-2-yl substituent contributes a moderate molecular weight (227.23 g/mol), intermediate between thiophene (223.25 g/mol) and bulkier aryl groups (e.g., 291.31 g/mol for dimethoxyphenyl).

Electronic and Reactivity Profiles

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Methoxy groups (electron-donating) in aryl-substituted analogs activate the isoxazole ring toward electrophilic substitution, whereas the ester group at position 3 directs reactivity to the 5-position .
    • The hydroxypropan-2-yl group in the target compound is mildly electron-donating due to the hydroxyl oxygen, which may modulate ring electronics differently compared to aryl or heteroaromatic substituents.
  • Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, a feature absent in thiophene- or phenyl-substituted analogs. This property could enhance interactions in biological systems or catalytic applications .

Biological Activity

Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features an isoxazole ring, a five-membered heterocyclic structure containing nitrogen and oxygen, which is known for its significant pharmacological potential. The compound's structure can be represented as follows:

C8H13NO4\text{C}_8\text{H}_{13}\text{N}\text{O}_4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. The compound's binding affinity and selectivity towards COX-1 and COX-2 have been investigated, indicating potential anti-inflammatory effects .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of isoxazole derivatives, including this compound. For instance, a series of substituted isoxazoles demonstrated significant inhibition of edema in laboratory animals, with some compounds achieving up to 76% inhibition at specific time intervals . The mechanism involves competitive inhibition of COX enzymes, which are crucial in the synthesis of pro-inflammatory mediators.

Neuroprotective Effects

Isoxazole derivatives have also shown promise as neuroprotective agents. In particular, compounds with similar structural motifs have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . this compound may exhibit similar properties, enhancing cholinergic neurotransmission and potentially mitigating cognitive decline.

Anticancer Potential

The anticancer activity of isoxazole derivatives has been a focal point in recent research. Compounds structurally related to this compound have been identified as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis . The compound's ability to modulate epigenetic factors may contribute to its anticancer efficacy.

Case Studies and Experimental Findings

  • Anti-inflammatory Study : A study involving the synthesis and evaluation of isoxazole derivatives reported that compounds exhibiting structural similarities to this compound showed significant anti-inflammatory activity with IC50 values indicating potent inhibition of COX enzymes .
  • Neuroprotective Study : Research on indole-isoxazole derivatives demonstrated that certain compounds possess strong AChE inhibitory activity, suggesting that this compound could similarly enhance cognitive function through cholinergic modulation .
  • Anticancer Activity : In vitro studies have indicated that isoxazole derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest, supporting the potential therapeutic role of this compound in oncology .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX enzymes
NeuroprotectiveAChE inhibition
AnticancerHDAC inhibition and apoptosis induction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-(2-hydroxypropan-2-yl)isoxazole-3-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via catalytic asymmetric Corey-Bakshi-Shibata (CBS) reduction, as demonstrated for structurally related isoxazole derivatives. Key steps include:

  • Using chiral catalysts (e.g., oxazaborolidines) to achieve high enantiomeric excess (≥90%).
  • Optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield and selectivity. For example, compound 3e in was synthesized with 64% yield under CBS reduction .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization to isolate the pure product.
    • Validation : Monitor reaction progress using TLC and confirm structural integrity via 1^1H-NMR and 13^13C-NMR spectroscopy, focusing on characteristic peaks for the hydroxypropan-2-yl group (e.g., broad -OH signal at δ 2.5–3.5 ppm) .

Q. How can NMR spectroscopy be employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1^1H-NMR : Identify the ethyl ester group (triplet at δ 1.2–1.4 ppm for CH3_3, quartet at δ 4.2–4.4 ppm for OCH2_2), the isoxazole ring proton (singlet at δ 6.5–7.0 ppm), and the hydroxypropan-2-yl moiety (singlet for two equivalent CH3_3 groups at δ 1.4–1.6 ppm and a broad -OH signal).
  • 13^13C-NMR : Confirm the ester carbonyl (δ 165–170 ppm), isoxazole carbons (δ 95–110 ppm), and quaternary carbon in the hydroxypropan-2-yl group (δ 70–75 ppm).
    • Example : Similar compounds in were validated using these techniques, with 1^1H-NMR data matching calculated splitting patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation (similar to ’s recommendations for analogous compounds) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can crystallographic methods resolve structural ambiguities in this compound, especially with twinned crystals?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) and SHELXL for refinement ( ). For twinned crystals, apply twin law matrices (e.g., HKLF 5 format) to deconvolute overlapping reflections .
  • Validation : Utilize PLATON ( ) to check for missed symmetry, ADDSYM routines, and Hirshfeld surface analysis to validate hydrogen-bonding networks .
    • Example : SHELX software has been widely used for small-molecule refinement, achieving R1_1 values < 0.05 for high-quality datasets .

Q. How can discrepancies between computational predictions and experimental data for physicochemical properties (e.g., boiling point, logP) be addressed?

  • Methodological Answer :

  • Computational Adjustments : Refine density functional theory (DFT) calculations by incorporating solvent effects (e.g., COSMO-RS model) and correcting for crystal packing forces .
  • Experimental Calibration : Compare experimental boiling points (e.g., 413.3±40.0°C for a similar compound in ) with predicted values from software like ACD/Labs. Adjust vapor pressure models to account for deviations .

Q. What strategies enhance enantiomeric purity in the asymmetric synthesis of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test oxazaborolidine catalysts with varying substituents (e.g., 3,5-bis(trifluoromethyl)phenyl groups) to optimize stereoselectivity .
  • In Situ Monitoring : Use chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection to track enantiomeric excess (ee) during reaction progression .
    • Example : Compound 3e in achieved 64% yield and high ee via CBS reduction, validated by NMR and elemental analysis .

Q. How should stability studies be designed to assess this compound under stress conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Accelerated Testing : Expose the compound to extreme pH (1–13), elevated temperatures (40–60°C), and UV light. Monitor degradation via HPLC-MS, focusing on hydrolysis of the ester group and oxidation of the isoxazole ring .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (2–8°C) .

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